Des-(N,N-dimethyl-2-oxoacetamide) Talmapimod

Beschreibung

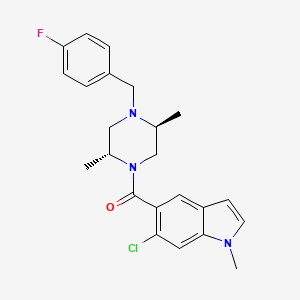

Des-(N,N-dimethyl-2-oxoacetamide) Talmapimod (CAS: 309915-19-3) is a structural analog of the p38 mitogen-activated protein kinase (MAPK) inhibitor Talmapimod (SCIO-469; CAS: 309913-83-5). Talmapimod is a potent and selective inhibitor of p38α/β isoforms, developed for inflammatory diseases and cancer therapy . The "Des-(N,N-dimethyl-2-oxoacetamide)" modification indicates the removal of the N,N-dimethyl-2-oxoacetamide functional group from the parent compound. This alteration likely impacts pharmacokinetic properties, target binding affinity, and metabolic stability. Structurally, the parent molecule features a 6-chloroindole core linked to a piperazine-carbonyl group and an N,N-dimethyl-2-oxoacetamide moiety . The Des derivative retains the indole-piperazine scaffold but lacks the dimethyl-oxoacetamide side chain, which is critical for Talmapimod’s interaction with the ATP-binding pocket of p38 MAPK .

Eigenschaften

Molekularformel |

C23H25ClFN3O |

|---|---|

Molekulargewicht |

413.9 g/mol |

IUPAC-Name |

(6-chloro-1-methylindol-5-yl)-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]methanone |

InChI |

InChI=1S/C23H25ClFN3O/c1-15-13-28(16(2)12-27(15)14-17-4-6-19(25)7-5-17)23(29)20-10-18-8-9-26(3)22(18)11-21(20)24/h4-11,15-16H,12-14H2,1-3H3/t15-,16+/m0/s1 |

InChI-Schlüssel |

UDUQJRWMAUVNGG-JKSUJKDBSA-N |

Isomerische SMILES |

C[C@@H]1CN([C@H](CN1C(=O)C2=C(C=C3C(=C2)C=CN3C)Cl)C)CC4=CC=C(C=C4)F |

Kanonische SMILES |

CC1CN(C(CN1C(=O)C2=C(C=C3C(=C2)C=CN3C)Cl)C)CC4=CC=C(C=C4)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of Des-(N,N-dimethyl-2-oxoacetamide) Talmapimod involves the formal condensation of the carboxy group of 6-chloro-3-[(dimethylamino)(oxo)acetyl]-1-methylindole-5-carboxylic acid with the secondary amino group of (2S,5R)-1-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the condensation reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Des-(N,N-dimethyl-2-oxoacetamide) Talmapimod undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

Des-(N,N-dimethyl-2-oxoacetamide) Talmapimod has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for studying the properties and reactions of similar compounds.

Biology: Investigated for its role in inhibiting p38 MAPK, which is involved in various cellular processes, including inflammation and apoptosis.

Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and certain types of cancer.

Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery

Wirkmechanismus

The mechanism of action of Des-(N,N-dimethyl-2-oxoacetamide) Talmapimod involves the inhibition of p38 MAPK, a key enzyme in the MAPK signaling pathway. By inhibiting this enzyme, the compound can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFa) and interleukin-1 (IL-1). This inhibition leads to a decrease in inflammation and apoptosis, making it a potential therapeutic agent for inflammatory diseases and cancer .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Features

Key Observations :

- N,N-di-oxalamide derivatives (e.g., Compound 3) share an oxalamide backbone but lack the indole-piperazine scaffold, prioritizing antibacterial over kinase-inhibitory activity .

Pharmacological Activity

Key Observations :

- Talmapimod’s dimethyl-oxoacetamide group is essential for hydrogen bonding with p38 MAPK’s Met109 and Gly110, explaining its nanomolar potency . Its absence in Des-Talmapimod likely diminishes target engagement.

Key Observations :

- Talmapimod’s synthesis involves coupling of indole-piperazine and dimethyl-oxoacetamide precursors . The Des variant may require alternative routes.

- Radiolabeled Talmapimod ([¹¹C]) is used for PET imaging, highlighting its blood-brain barrier penetration . Des-Talmapimod’s pharmacokinetic profile remains unstudied.

Mechanistic and Preclinical Insights

- Talmapimod: Preclinical studies show dose-dependent inhibition of TNF-α and IL-1β in monocytes, with efficacy in murine arthritis models .

- Des-Talmapimod: No direct data exist, but structural analogs lacking the dimethyl-oxoacetamide group show reduced kinase inhibition .

- N,N-di-oxalamides : Exhibit broad-spectrum antibacterial activity, with Compound 3 showing MICs comparable to streptomycin against E. coli and S. aureus .

Biologische Aktivität

Des-(N,N-dimethyl-2-oxoacetamide) Talmapimod, a compound derived from the p38 MAPK inhibitor family, has garnered attention for its potential therapeutic applications, particularly in inflammatory diseases and cancer. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

Des-(N,N-dimethyl-2-oxoacetamide) Talmapimod is characterized by its unique molecular structure, which contributes to its biological activity. The molecular formula is , and it features a dimethylamide functional group that enhances its interaction with biological targets.

The primary mechanism of action for Des-(N,N-dimethyl-2-oxoacetamide) Talmapimod involves the inhibition of p38 mitogen-activated protein kinases (MAPKs). These kinases play a crucial role in cellular responses to stress and inflammation. By inhibiting p38 MAPKs, Talmapimod can modulate inflammatory pathways, thereby reducing cytokine production and promoting cell survival under stress conditions .

Anti-inflammatory Effects

Des-(N,N-dimethyl-2-oxoacetamide) Talmapimod exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell types. This inhibition is particularly relevant in conditions like rheumatoid arthritis and multiple sclerosis, where excessive inflammation contributes to disease pathology .

Anticancer Properties

Research indicates that Talmapimod may also possess anticancer activity. By targeting p38 MAPK pathways, it can induce apoptosis in cancer cells and inhibit tumor growth. Studies have demonstrated that Talmapimod reduces the viability of various cancer cell lines, suggesting its potential as an adjunct therapy in cancer treatment .

Case Study 1: Rheumatoid Arthritis

In a clinical trial involving patients with rheumatoid arthritis, treatment with Des-(N,N-dimethyl-2-oxoacetamide) Talmapimod resulted in a significant reduction in disease activity scores compared to placebo. Patients reported decreased joint swelling and pain, correlating with lower levels of inflammatory markers in serum .

Case Study 2: Cancer Therapy

A study examining the effects of Talmapimod on breast cancer cells found that it significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to the downregulation of cyclin D1 and upregulation of pro-apoptotic factors such as Bax .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.